molecular formula C8H7FN2 B056839 5-Fluoro-1H-indol-6-amine CAS No. 121716-63-0

5-Fluoro-1H-indol-6-amine

Cat. No.: B056839
CAS No.: 121716-63-0
M. Wt: 150.15 g/mol
InChI Key: OWUNYWQSRORGBQ-UHFFFAOYSA-N
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Description

5-Fluoro-1H-indol-6-amine is a fluorinated derivative of indole, a significant heterocyclic compound Indoles are known for their presence in various natural products and pharmaceuticals, contributing to their biological and chemical importance

Mechanism of Action

Target of Action

5-Fluoro-1H-indol-6-amine, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, playing crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of this compound involves its interaction with these targets. The compound’s aromatic indole nucleus allows it to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This property enables the compound to bind effectively to its targets, leading to various changes in the biological system.

Biochemical Pathways

The affected biochemical pathways largely depend on the specific targets of the compound. For instance, indole derivatives have been reported to exhibit antiviral activity . In this context, this compound might interfere with the replication cycle of viruses, affecting the viral RNA or DNA synthesis pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely diverse, given its potential to interact with multiple targets. For example, its antiviral activity could result in the inhibition of viral replication . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-indol-6-amine typically involves the introduction of a fluorine atom into the indole ring followed by amination. One common method includes the fluorination of 1H-indole-6-amine using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using safer and more efficient fluorinating agents. Continuous flow reactors can be employed to enhance reaction efficiency and safety. The use of automated systems ensures consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced indole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 5-fluoroindole-6-carboxylic acid.

    Reduction: Formation of 5-fluoro-1H-indoline.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-1H-indol-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    5-Fluoroindole: Lacks the amino group, making it less versatile in certain reactions.

    6-Aminoindole: Lacks the fluorine atom, which may reduce its biological activity.

    5-Bromo-1H-indol-6-amine: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and properties.

Uniqueness: 5-Fluoro-1H-indol-6-amine is unique due to the presence of both the fluorine atom and the amino group, which together enhance its chemical reactivity and potential biological activities. This dual modification allows for a broader range of applications in various fields compared to its analogs.

Properties

IUPAC Name

5-fluoro-1H-indol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUNYWQSRORGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567086
Record name 5-Fluoro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121716-63-0
Record name 5-Fluoro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of [2-(5-fluoro-2,4-dinitro-phenyl)-vinyl]-dimethyl-amine (8 g, 31.4 mmol) and Raney Ni (8 g) in EtOH (80 mL) was stirred under H2 (40 psi) at room temperature for 1 h. After filtration, the filtrate was concentrated and the residue was purified by chromatography (Pet.Ether/EtOAc=5/1) to give 5-fluoro-1H-indol-6-ylamine (B-20) as a brown solid (1 g, 16%). 1H NMR (DMSO-d6) δ 10.56 (br s, 1H), 7.07 (d, J=12 Hz, 1H), 7.02 (m, 1H), 6.71 (d, J=8 Hz, 1H), 6.17 (s, 1H), 3.91 (br s, 2H); ESI-MS 150.1 m/z (MH+).
Name
[2-(5-fluoro-2,4-dinitro-phenyl)-vinyl]-dimethyl-amine
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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